3-[[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one
Description
3-[[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one is a versatile synthetic compound that has garnered attention in various scientific fields
Properties
IUPAC Name |
3-[[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-17-21(10-11-23-17)12-15-18-16(19-24-15)13-4-6-14(7-5-13)20-8-2-1-3-9-20/h4-7H,1-3,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCAWAXMIRCTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)CN4CCOC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one typically involves a multi-step process:
Formation of 1,2,4-oxadiazole ring: : Starting with appropriate nitriles and hydrazides, the formation of the 1,2,4-oxadiazole ring is achieved through cyclization reactions under acidic or basic conditions.
Introduction of the 4-Piperidin-1-ylphenyl group: : This step involves the functionalization of the oxadiazole ring with the 4-piperidin-1-ylphenyl group, often through nucleophilic substitution reactions.
Oxazolidinone ring closure: : The final step involves the reaction of the intermediate with appropriate reagents to form the oxazolidinone ring.
Industrial Production Methods
For industrial production, optimized processes involve:
Scale-up of cyclization reactions: : Ensuring high yields and purity through controlled reaction parameters.
Use of continuous flow reactors: : Enhancing efficiency and safety for large-scale synthesis.
Purification techniques: : Advanced chromatography and crystallization methods to obtain high-purity final products.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : Leads to the formation of N-oxides or further functionalization of aromatic rings.
Reduction: : Reduction of specific functional groups can yield different derivatives.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide for oxidation.
Reducing agents: : Sodium borohydride or lithium aluminum hydride for reduction.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Major Products
N-oxides: : From oxidation.
Reduced derivatives: : From reduction reactions.
Functionalized analogs: : Via substitution reactions.
Scientific Research Applications
Chemistry
The compound is used in:
Catalysis: : As a ligand or catalyst in various organic transformations.
Polymer Science: : For the development of novel polymers with specific properties.
Biology
Drug Design: : It serves as a core structure in the design of pharmaceuticals due to its biological activity.
Bioconjugation: : Used in the modification of biomolecules for research purposes.
Medicine
Antimicrobial Agents: : Investigated for its potential as an antimicrobial agent.
Cancer Therapy: : Explored for its cytotoxic effects against cancer cells.
Industry
Material Science: : Utilized in the development of advanced materials with unique properties.
Mechanism of Action
Molecular Targets
The compound interacts with various molecular targets, including:
Enzymes: : Inhibition or activation of specific enzymes.
Receptors: : Binding to receptors to modulate biological pathways.
Pathways Involved
Signal Transduction: : Interference with cellular signaling pathways.
Gene Expression: : Modulation of gene expression profiles.
Comparison with Similar Compounds
Similar Compounds
3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazole: : Lacks the oxazolidinone ring, offering different reactivity.
Oxazolidinone derivatives: : Various modifications on the oxazolidinone ring alter its properties.
Uniqueness
3-[[3-(4-Piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-oxazolidin-2-one is unique due to its:
Combination of functional groups: : Offers a diverse range of reactivity and applications.
Synthetic accessibility: : Enables the exploration of numerous derivatives for various applications.
Now, that was a journey through some serious chemistry! Anything specific you’d like to dive into further?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
